molecular formula C11H8ClF5OS B14044099 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14044099
M. Wt: 318.69 g/mol
InChI Key: RFKNPBBXEFJWSA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8ClF5OS It is characterized by the presence of chloro, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-pressure reactors can be employed to optimize reaction times and yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It finds use in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

  • 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Comparison: Compared to similar compounds, 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both difluoromethyl and trifluoromethylthio groups provides a distinct electronic environment that can enhance its stability and reactivity in certain reactions .

Properties

Molecular Formula

C11H8ClF5OS

Molecular Weight

318.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-3-7(10(13)14)8(4-6)19-11(15,16)17/h2-4,9-10H,1H3

InChI Key

RFKNPBBXEFJWSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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